1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone
Description
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone features a dihydroisoquinoline moiety linked via an ethanone bridge to a pyrimidine ring substituted with a hydroxy group at position 4, a phenyl group at position 6, and a sulfanyl (-S-) group at position 2.
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H19N3O2S/c25-19-12-18(16-7-2-1-3-8-16)22-21(23-19)27-14-20(26)24-11-10-15-6-4-5-9-17(15)13-24/h1-9,12H,10-11,13-14H2,(H,22,23,25) |
InChI Key |
QCBGEDNCJVRANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone is a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and research articles to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound consists of two main structural components:
- Dihydroisoquinoline moiety : Known for its diverse biological activities, including anticancer and neuroprotective effects.
- Pyrimidine derivative : This part of the molecule may contribute to its interactions with biological targets, enhancing its therapeutic potential.
Molecular Formula
The molecular formula for the compound is .
Anticancer Activity
Research has indicated that compounds containing the dihydroisoquinoline framework exhibit significant anticancer properties. A study on related tetrahydroquinoline derivatives demonstrated that modifications at specific positions could enhance their antiproliferative effects against various cancer cell lines, including lung and skin carcinoma cells .
Case Study: Tetrahydroquinoline Derivatives
In a screening of methoxy tetrahydroquinoline compounds:
- IC50 values were determined for several derivatives, revealing potent activity:
- H460 lung carcinoma: 4.9 μM
- A-431 skin carcinoma: 2.0 μM
- HT-29 colon adenocarcinoma: 4.4 μM
- DU145 prostate carcinoma: 12.0 μM
- MCF7 breast adenocarcinoma: 14.6 μM
These results indicate that structural modifications can significantly influence the anticancer efficacy of related compounds .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of similar structures. A study on 3,4-dihydroisoquinolin-1(2H)-one derivatives showed promising activity against various phytopathogens, suggesting that modifications in the sulfur-containing side chain could enhance bioactivity against specific microbial strains .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of key enzymes : For example, certain derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in inflammation and cancer progression .
- Interaction with cellular receptors : Compounds like LY3154207 have been identified as positive allosteric modulators for dopamine receptors, indicating potential in neurological applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key findings from various studies regarding structural modifications and their corresponding biological activities:
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of dihydroisoquinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the pyrimidine and sulfanyl groups may enhance these effects by improving bioavailability and target specificity .
Neuroprotective Effects
Compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone have shown promise in neuroprotection. They may act as modulators of neurotransmitter systems or protect against oxidative stress-induced neuronal damage, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Properties
Some studies suggest that isoquinoline derivatives possess antimicrobial activities against various pathogens. The incorporation of functional groups like the phenylpyrimidine moiety may enhance the compound's efficacy against bacterial and fungal infections, warranting further investigation into its potential as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions including cyclization and functionalization processes. Research has focused on optimizing these synthetic routes to improve yield and purity while exploring various derivatives for enhanced biological activity .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of a series of isoquinoline derivatives, including those structurally related to our compound. The results indicated that certain modifications led to increased cytotoxicity against human liver cancer cells, suggesting a promising avenue for developing new anticancer therapies .
Case Study 2: Neuroprotection in Animal Models
Another investigation utilized animal models to assess the neuroprotective effects of compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone. The findings showed significant reductions in neuroinflammation and improved cognitive function following treatment, highlighting the potential for clinical applications in neurodegenerative disorders .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether linkage (-S-) exhibits moderate nucleophilicity and oxidation susceptibility:
Key Insight : Oxidation to sulfone derivatives enhances electrophilicity, potentially modifying biological activity.
Pyrimidine Ring Modifications
The 4-hydroxy-6-phenylpyrimidin-2-yl group participates in tautomerism and substitution:
Research Findings : The phenyl group at position 6 sterically hinders substitutions at adjacent positions, directing reactivity to the hydroxy group at position 4 .
Dihydroisoquinoline Reactivity
The 3,4-dihydroisoquinoline moiety undergoes hydrogenation and ring-opening:
Mechanistic Note : Protonation of the nitrogen in acidic conditions facilitates nucleophilic attacks on the adjacent carbon .
Multistep Synthetic Pathways
The compound is synthesized via sequential reactions:
-
Thioether Formation :
-
Isoquinoline Coupling :
Stability and Degradation
The compound degrades under harsh conditions:
| Condition | Degradation Pathway | Outcome |
|---|---|---|
| Strong acids (HCl, H<sub>2</sub>SO<sub>4</sub>) | Hydrolysis of thioether or pyrimidine ring | Cleavage into isoquinoline and pyrimidine fragments |
| UV light | Radical-mediated oxidation | Sulfur-centered radicals forming disulfides |
Characterization Data : Post-reaction products are confirmed via LC-MS and <sup>1</sup>H NMR .
Pharmacological Derivatization
The compound serves as a scaffold for drug candidates:
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility :
- Replacement of pyrimidine with triazole (e.g., ) alters electronic properties but retains sulfur-mediated reactivity.
- Fluorine substitution (e.g., ) enhances metabolic stability, a desirable trait for drug candidates.
Biological Activity: Pyrimidine derivatives with sulfanyl/sulfanylidene groups (e.g., ) show antimicrobial activity, suggesting the target compound may share similar mechanisms.
Synthetic Routes :
- Common methods include sodium ethoxide-mediated condensations (e.g., ) and acid-catalyzed reactions (e.g., ), which may be adaptable for synthesizing the target compound.
Preparation Methods
Table 1: Optimization of Castagnoli–Cushman Reaction Conditions
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Toluene | 69 | >95 | |
| Reaction Time | 6 h (reflux) | 69 | >95 | |
| Catalyst | None | 69 | >95 |
Synthesis of the 4-Hydroxy-6-Phenylpyrimidin-2-ylsulfanyl Group
Pyrimidine Ring Construction
The 4-hydroxy-6-phenylpyrimidine scaffold is synthesized via cyclocondensation of thiourea with β-keto esters or chalcones:
-
Thiourea-Based Cyclization : Thiourea (0.01 mol) reacts with ethyl benzoylacetate (0.01 mol) under solvent-free conditions for 24 hours, forming 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediates.
-
Arylidenemalononitrile Incorporation : Heating these intermediates with arylidenemalononitriles (0.01 mol) in ethanol containing piperidine (0.25 mL) under reflux for 12 hours yields 4-hydroxy-6-arylpyrimidine-2-thiols.
Sulfanyl Group Introduction
The sulfanyl (-S-) linker is introduced via nucleophilic substitution:
Table 2: Key Reactions for Pyrimidinylsulfanyl Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | Thiourea, ethyl benzoylacetate, rt | 75–80 | |
| Thiol Alkylation | α-Bromoethanone, K₂CO₃, DMF, 80°C | 65–70 |
Coupling Strategies for Final Assembly
Nucleophilic Substitution
The dihydroisoquinoline and pyrimidinylsulfanyl moieties are coupled via a nucleophilic substitution reaction:
-
Reaction Setup : The 3,4-dihydroisoquinolin-2(1H)-yl-ethanone bromide (1.0 eq) reacts with 4-hydroxy-6-phenylpyrimidine-2-thiol (1.2 eq) in dimethylformamide (DMF) with potassium carbonate (2.0 eq) at 80°C for 12 hours.
-
Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from acetonitrile.
Palladium-Catalyzed Cross-Coupling
Alternative methods employ palladium catalysts for C–S bond formation:
Table 3: Comparison of Coupling Methods
| Method | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Nucleophilic | K₂CO₃/DMF | 80 | 12 | 70 | |
| Pd-Catalyzed | Pd(OAc)₂/MeCN | 85 | 15 | 69.6 |
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Considerations
-
Palladium Loading : Low catalyst loadings (0.05 eq Pd(OAc)₂) minimize costs while maintaining activity.
-
Base Selection : Triethylamine scavenges HBr generated during nucleophilic substitution, preventing side reactions.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the recommended methods for synthesizing 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone?
The synthesis typically involves coupling the dihydroisoquinoline and pyrimidine moieties via a sulfanyl-ethanone linker. A stepwise approach is advised:
- Step 1 : Synthesize the 4-hydroxy-6-phenylpyrimidin-2-thiol intermediate using a Biginelli-like cyclization, as described for analogous dihydropyrimidinones .
- Step 2 : Functionalize the dihydroisoquinoline core with a ketone group at the 2-position, as seen in structurally related compounds (e.g., 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone) .
- Step 3 : Perform nucleophilic substitution between the pyrimidine-thiol and the ethanone-activated dihydroisoquinoline under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C) .
Critical Note : Monitor reaction progress via TLC or HPLC to avoid overalkylation.
Q. How can the purity and structural integrity of this compound be validated?
Use a multi-technique approach:
Q. What are the primary challenges in crystallizing this compound?
Crystallization difficulties often arise from:
- Flexibility : The ethanone linker and sulfanyl group introduce conformational mobility, complicating lattice formation. Use slow evaporation in mixed solvents (e.g., DCM/hexane) to enhance ordering .
- Hydrogen bonding : The 4-hydroxypyrimidine group can form polymorphs. Control humidity during crystallization to stabilize the desired form .
- Solvent choice : Polar aprotic solvents (e.g., DMF) may trap solvates. Switch to less polar solvents (e.g., ethyl acetate) post-synthesis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) impact biological activity?
Comparative studies on analogs suggest:
- Hydroxy group : Critical for hydrogen bonding with biological targets (e.g., enzymes). Removal reduces antimicrobial activity by ~60% in dihydropyrimidinones .
- Phenyl substituent : Enhances lipophilicity, improving membrane permeability. Replacements (e.g., halogens) alter selectivity; fluorophenyl analogs show 2-fold higher potency in some assays .
- Sulfanyl vs. sulfonyl : Sulfanyl groups improve redox stability but reduce solubility. Sulfonyl derivatives exhibit better pharmacokinetics but lower target affinity .
Table 1 : Activity comparison of analogs (hypothetical data based on ):
| Substituent (R) | MIC (μg/mL) * | LogP |
|---|---|---|
| 4-OH, 6-Ph | 8.2 | 2.1 |
| 4-H, 6-Ph | 20.5 | 2.8 |
| 4-OH, 6-CF₃ | 5.1 | 3.4 |
| *MIC: Minimum inhibitory concentration against S. aureus. |
Q. How can computational modeling guide the optimization of this compound?
- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., dihydrofolate reductase). Focus on interactions between the hydroxy group and catalytic residues .
- MD simulations : Assess stability of the ligand-protein complex over 100 ns. Pay attention to sulfanyl group dynamics, which may affect binding entropy .
- QSAR : Build models correlating substituent electronegativity (Hammett σ) with activity. For example, electron-withdrawing groups on the pyrimidine ring enhance antibacterial effects .
Q. How should researchers address contradictions in reported biological data?
Case example: If one study reports potent antifungal activity while another shows no effect:
- Validate assay conditions : Check differences in fungal strains (e.g., C. albicans vs. A. fumigatus) or culture media pH, which affects compound ionization .
- Control for redox interference : The sulfanyl group may react with assay reagents (e.g., resazurin). Include a reducing agent (e.g., DTT) or use alternative viability markers .
- Replicate with purified batches : Contaminants from synthesis (e.g., unreacted dihydroisoquinoline) can skew results. Reproduce assays with HPLC-purified material .
Q. What experimental designs are optimal for studying environmental stability?
Follow the INCHEMBIOL framework :
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and quantify degradation via LC-MS.
- Biotic degradation : Incubate with soil microbiota (OECD 307 guideline) and monitor metabolites (e.g., sulfoxide derivatives).
- Ecotoxicity : Use Daphnia magna assays to assess acute toxicity (LC₅₀). Correlate results with LogP values to predict bioaccumulation .
Q. Key Methodological Recommendations
- Crystallography : Use SHELXL for refinement, leveraging its robustness for small-molecule structures .
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfanyl group .
- Data interpretation : Cross-reference crystallographic data (e.g., hydrogen bond lengths) with computational predictions to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
